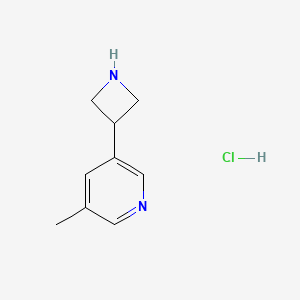
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride is a chemical compound with the molecular formula C8H11N2Cl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-5-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the [2+2] cycloaddition reaction for higher efficiency and yield. This could include the use of specialized catalysts and reaction conditions to facilitate the formation of the azetidine ring and its subsequent attachment to the pyridine moiety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated azetidine derivatives.
Scientific Research Applications
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Azetidinyl)-5-methylpyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity . The pyridine moiety can also participate in π-π stacking interactions, further stabilizing these complexes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Azetidinyl)pyridazine Hydrochloride: Similar in structure but contains a pyridazine ring instead of a pyridine ring.
2-(3-Azetidinyl)pyridine Hydrochloride: Similar but with the azetidine ring attached at the 2-position of the pyridine ring.
4-(3-Azetidinyl)pyridine Hydrochloride: Similar but with the azetidine ring attached at the 4-position of the pyridine ring.
Uniqueness
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride is unique due to the specific positioning of the azetidine ring and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-8(4-10-3-7)9-5-11-6-9;/h2-4,9,11H,5-6H2,1H3;1H |
InChI Key |
SJMMNTHFBGAYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


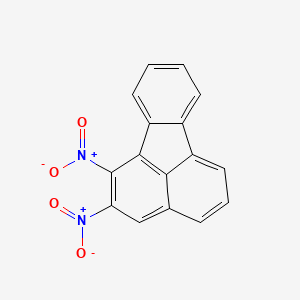
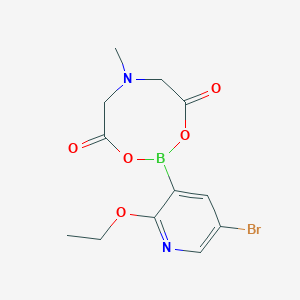
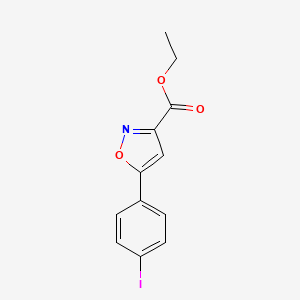
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
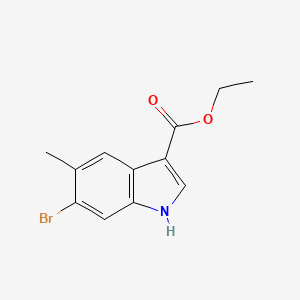
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)

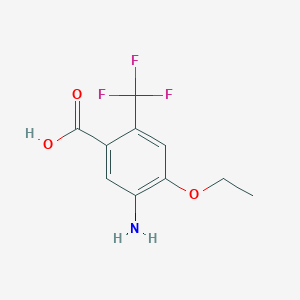
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
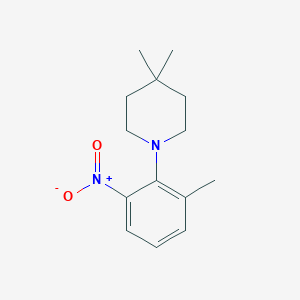
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
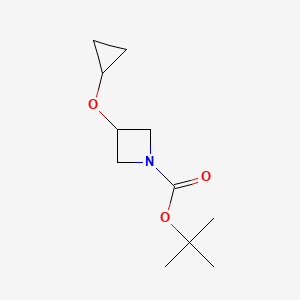

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
